Fmoc-L-3-Carbamoylphe

Übersicht

Beschreibung

Fmoc-L-3-Carbamoylphe: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-3-Carbamoylphe typically involves the protection of the amino group of L-3-Carbamoylphenylalanine with the Fmoc group. This can be achieved through the reaction of L-3-Carbamoylphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by the removal of the Fmoc group using a base such as piperidine .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-L-3-Carbamoylphe undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Fmoc-L-3-Carbamoylphe is primarily used as a building block in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the formation of complex peptide structures.

Key Insights :

- It enables the incorporation of specific functionalities into peptides, enhancing their biological activity.

- The compound is particularly useful in solid-phase peptide synthesis (SPPS), where it contributes to the efficient assembly of peptide chains.

Drug Development

Overview : The compound's properties make it valuable in the pharmaceutical industry for developing new drugs. It can be tailored to target specific proteins or enzymes, which is crucial for creating effective therapeutic agents.

Case Studies :

- Research has demonstrated that modifications of this compound can lead to improved inhibitors for various kinases, enhancing their potency and specificity in cellular environments .

- Its derivatives have been explored in the context of targeted therapies for diseases such as cancer, highlighting its potential in precision medicine .

Bioconjugation

Overview : this compound is employed in bioconjugation processes, which involve linking biomolecules to surfaces or other molecules. This enhances the functionality of drugs and diagnostic tools.

Applications :

- It has been utilized to create conjugates that improve drug delivery systems by increasing solubility and stability.

- The compound's ability to form stable linkages with various biomolecules makes it an excellent candidate for developing novel therapeutic agents .

Protein Engineering

Overview : In protein engineering, this compound aids in designing modified proteins with enhanced stability or activity. This is essential for therapeutic applications where protein functionality is critical.

Research Findings :

- Studies indicate that incorporating this compound into protein structures can lead to improved resistance to proteolytic degradation and enhanced biological activity .

- Its use in designing enzyme inhibitors has been particularly noted, contributing to advancements in enzyme-targeted therapies .

Research in Cancer Therapeutics

Overview : this compound has significant implications in cancer research, particularly in developing targeted therapies that aim to disrupt specific pathways involved in tumor growth.

Key Developments :

- The compound has been involved in synthesizing inhibitors that selectively target cancer-related proteins, demonstrating potential for more effective treatments .

- Ongoing research focuses on optimizing its derivatives to enhance their efficacy against various cancer types, making it a promising candidate for future drug development .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides; used in SPPS | Facilitates selective deprotection |

| Drug Development | Tailored for targeting proteins/enzyme; enhances therapeutic potential | Improved specificity and potency |

| Bioconjugation | Links biomolecules to enhance drug functionality | Increases solubility and stability |

| Protein Engineering | Designs modified proteins with enhanced stability and activity | Critical for therapeutic applications |

| Cancer Therapeutics | Develops targeted therapies against cancer-related proteins | Potential for effective treatment solutions |

Wirkmechanismus

The primary mechanism of action of Fmoc-L-3-Carbamoylphe involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amine group, which can then participate in further reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-Phenylalanine: Similar to Fmoc-L-3-Carbamoylphe but lacks the carbamoyl group.

Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a carbamoyl group.

Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness: this compound is unique due to the presence of the carbamoyl group, which can introduce additional hydrogen bonding interactions and influence the overall conformation and properties of the synthesized peptides .

Biologische Aktivität

Fmoc-L-3-Carbamoylphe (Fmoc-L-3-carbamoylphenylalanine) is a derivative of phenylalanine that plays a significant role in peptide synthesis, drug development, and protein engineering. The compound is characterized by its unique structural features, which enhance its biological activity and utility in various research applications. This article provides a comprehensive overview of its biological activity, including applications in cancer therapeutics, drug design, and bioconjugation.

Chemical Structure and Properties

This compound is classified as a carbamoyl amino acid. Its chemical formula is , and it features an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis. The presence of the carbamoyl group enhances its solubility and reactivity in biochemical reactions.

1. Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains allows for the creation of complex structures necessary for biological studies. The Fmoc group facilitates easy removal during synthesis, making it a preferred choice among researchers .

2. Drug Development

The compound's unique properties make it valuable in the pharmaceutical industry, particularly for developing new drugs targeting specific proteins or enzymes. Its structure can be modified to improve binding affinity and specificity towards biological targets, which is essential for effective drug design .

3. Bioconjugation

This compound is utilized in bioconjugation processes, enabling scientists to attach biomolecules to surfaces or other molecules. This capability enhances the functionality of drugs and diagnostics, providing innovative solutions for therapeutic applications .

4. Protein Engineering

The compound aids in designing modified proteins with enhanced stability or activity, crucial for therapeutic applications. By incorporating this compound into protein structures, researchers can improve the pharmacokinetic properties of therapeutic proteins .

5. Cancer Therapeutics

Recent studies highlight the application of this compound in cancer research, where it contributes to developing targeted therapies aimed at improving treatment efficacy. Its ability to form stable complexes with cancer-related proteins offers potential pathways for innovative treatment strategies .

Case Study: Inhibition of Kinase Activity

A study investigated the use of macrocyclic compounds derived from this compound as inhibitors of Src kinase activity. The results demonstrated that specific modifications to the compound significantly enhanced its potency against Src kinase, indicating its potential as a lead compound for developing selective kinase inhibitors .

| Compound | IC50 (nM) | Specificity |

|---|---|---|

| This compound Derivative 1 | ≤ 4 | High |

| This compound Derivative 2 | 10 | Moderate |

This table summarizes the inhibitory potency of various derivatives, showcasing the effectiveness of structural modifications on biological activity.

Eigenschaften

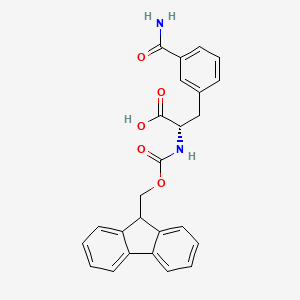

IUPAC Name |

(2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTDQRFXBNPJQA-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.